molecular formula C22H20Br2ClNO2S B14446410 1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride CAS No. 77014-14-3

1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride

Cat. No.: B14446410
CAS No.: 77014-14-3
M. Wt: 557.7 g/mol
InChI Key: QINHOMPZMPRKGX-UHFFFAOYSA-N
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Description

1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride is a complex organic compound that features a unique combination of functional groups, including brominated thiophene, methoxy, and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the bromination of thiophene to produce 2,5-dibromothiophene, followed by functionalization to introduce the methoxy and phenylmethoxy groups. The final step involves the formation of the dihydroisoquinoline core and its subsequent conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride involves its interaction with specific molecular targets. The brominated thiophene moiety can participate in electron transfer processes, while the methoxy and phenylmethoxy groups can modulate the compound’s binding affinity to various receptors and enzymes. These interactions can influence cellular pathways and lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride is unique due to its combination of brominated thiophene and isoquinoline moieties, which confer distinct chemical and biological properties

Properties

CAS No.

77014-14-3

Molecular Formula

C22H20Br2ClNO2S

Molecular Weight

557.7 g/mol

IUPAC Name

1-[(2,5-dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride

InChI

InChI=1S/C22H19Br2NO2S.ClH/c1-26-19-10-15-7-8-25-18(9-16-11-21(23)28-22(16)24)17(15)12-20(19)27-13-14-5-3-2-4-6-14;/h2-6,10-12H,7-9,13H2,1H3;1H

InChI Key

QINHOMPZMPRKGX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=C(SC(=C3)Br)Br)OCC4=CC=CC=C4.Cl

Origin of Product

United States

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